molecular formula C23H21ClN4O B10871978 4-[(4-chlorophenyl)(2-pyridinylamino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-[(4-chlorophenyl)(2-pyridinylamino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10871978
M. Wt: 404.9 g/mol
InChI Key: HRSQQSTVOBXDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazol-3-one class, characterized by a 1,2-dihydropyrazol-3-one core substituted with a 4-chlorophenyl group, a 2-pyridinylamino-methyl moiety, and methyl/phenyl substituents at positions 1, 2, and 3. The pyridinylamino group may enhance intermolecular interactions, such as hydrogen bonding, critical for crystal packing or receptor binding .

Properties

Molecular Formula

C23H21ClN4O

Molecular Weight

404.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)-(pyridin-2-ylamino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H21ClN4O/c1-16-21(23(29)28(27(16)2)19-8-4-3-5-9-19)22(17-11-13-18(24)14-12-17)26-20-10-6-7-15-25-20/h3-15,22H,1-2H3,(H,25,26)

InChI Key

HRSQQSTVOBXDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)(2-pyridylamino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone core.

    Substitution Reactions: The pyrazolone core is then subjected to substitution reactions to introduce the chlorophenyl, pyridylamino, and phenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

    Final Assembly: The final step involves the coupling of the substituted pyrazolone with other intermediates to form the target compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)(2-pyridylamino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazolone derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)(2-pyridylamino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)(2-pyridylamino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrazol-3-one scaffold but differ in substituents, leading to distinct properties:

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

  • Structure: Bromine replaces the pyridinylamino-methyl group at position 3.
  • Synthesis : Prepared via Procedure A3, yielding LC/MS data (m/z 301, 303, 305 [M+H]+) indicative of bromine’s isotopic pattern .
  • Key Differences: The absence of the pyridinylamino group reduces hydrogen-bonding capacity compared to the target compound. Bromine’s larger atomic radius may sterically hinder interactions or alter electronic properties.

1,5-Dimethyl-4-(5-(4-(6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • Structure : Incorporates a coumarin-thioxopyrimidine-tetrazole hybrid substituent at position 4 .
  • Key Differences :
    • The extended conjugated system enhances UV absorption and fluorescence, useful for bioimaging or photodynamic applications.
    • Increased molecular weight (C₃₄H₂₆N₈O₃S) reduces solubility compared to the target compound.

4-[3-(2-Chlorophenyl)-5-(3,3-Dimethyl-2-oxobutyl)sulfanyl-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenylpyrazol-3-one

  • Structure : Features a triazole-sulfanyl moiety and 2-chlorophenyl group (C₂₅H₂₆ClN₅O₂S) .
  • Triazole’s planar geometry may influence π-π stacking interactions in crystal lattices .

Research Implications and Gaps

  • Structural Insights: The pyridinylamino group in the target compound may enhance binding to biological targets (e.g., kinases) compared to halogenated analogs.
  • Unanswered Questions: No crystallographic data for the target compound is provided; SHELX-based studies could elucidate packing patterns . Biological activity data (e.g., IC₅₀ values) are absent in the evidence, limiting functional comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.